
Dodecahydro-1H-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecahydro-1H-xanthene is a saturated polycyclic compound that belongs to the xanthene family It is characterized by its unique structure, which consists of a tricyclic system with a central oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dodecahydro-1H-xanthene typically involves the hydrogenation of xanthene derivatives. One common method is the catalytic hydrogenation of xanthene using palladium or platinum catalysts under high pressure and temperature conditions. This process results in the reduction of the aromatic rings, yielding the fully saturated this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow hydrogenation processes. These methods utilize fixed-bed reactors with supported metal catalysts to ensure efficient hydrogenation. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dodecahydro-1H-xanthene undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form more saturated derivatives under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic positions of the xanthene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium or platinum catalysts under hydrogen gas.
Substitution: Various electrophiles in the presence of Lewis acids.
Major Products Formed:
Oxidation: Xanthone derivatives.
Reduction: More saturated xanthene derivatives.
Substitution: Substituted xanthene compounds.
Scientific Research Applications
Dodecahydro-1H-xanthene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of Dodecahydro-1H-xanthene involves its interaction with various molecular targets and pathways. In biological systems, it can modulate oxidative stress and inflammation by influencing the activity of enzymes and signaling pathways. The compound’s structure allows it to interact with specific receptors and enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Xanthene: The parent compound of Dodecahydro-1H-xanthene, characterized by its aromatic structure.
Xanthone: An oxidized derivative of xanthene with a ketone functional group.
Thioxanthene: A sulfur-containing analog of xanthene with similar structural features.
Uniqueness: this compound is unique due to its fully saturated structure, which distinguishes it from its aromatic counterparts. This saturation imparts different chemical and physical properties, making it suitable for specific applications where stability and reduced reactivity are desired .
Properties
CAS No. |
58237-02-8 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydro-1H-xanthene |
InChI |
InChI=1S/C13H22O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h10-13H,1-9H2 |
InChI Key |
WXBZRBBQQOMMDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC3CCCCC3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


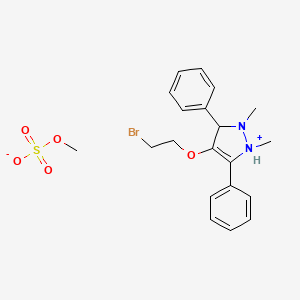
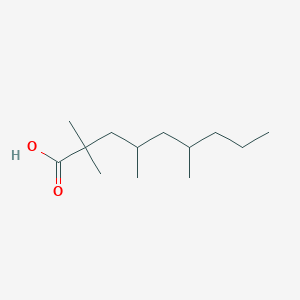
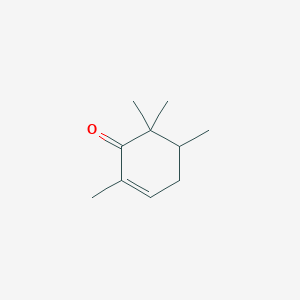

![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)
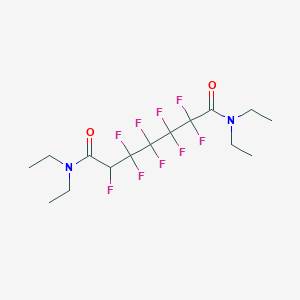
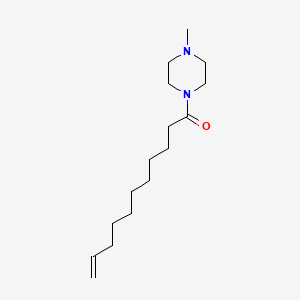
![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)

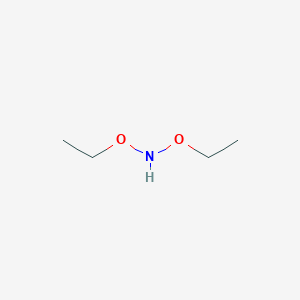
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)
![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
